((1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy)-N-(3-ethoxypropyl)benzenesulphonamide
Description
((1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy)-N-(3-ethoxypropyl)benzenesulphonamide (CAS: 72363-26-9), commonly known as Disperse Red 92 (C.I. 60752), is an anthraquinone-based dye widely used in the textile industry . Its molecular structure comprises an anthraquinone core substituted with a hydroxyl group at position 4, an amino group at position 1, and a benzenesulphonamide moiety linked via an oxygen bridge at position 2. The N-(3-ethoxypropyl) substituent enhances solubility in hydrophobic matrices, making it suitable for dyeing synthetic fibers like polyester .
Properties
CAS No. |
85371-62-6 |
|---|---|
Molecular Formula |
C25H24N2O7S |
Molecular Weight |
496.5 g/mol |
IUPAC Name |
N-(1-amino-4-hydroxy-9,10-dioxoanthracen-2-yl)oxy-N-(3-ethoxypropyl)benzenesulfonamide |
InChI |
InChI=1S/C25H24N2O7S/c1-2-33-14-8-13-27(35(31,32)16-9-4-3-5-10-16)34-20-15-19(28)21-22(23(20)26)25(30)18-12-7-6-11-17(18)24(21)29/h3-7,9-12,15,28H,2,8,13-14,26H2,1H3 |
InChI Key |
MIBXLMGAMBLBNB-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCN(OC1=C(C2=C(C(=C1)O)C(=O)C3=CC=CC=C3C2=O)N)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Biological Activity
((1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy)-N-(3-ethoxypropyl)benzenesulphonamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C27H19NO7S
- Molecular Weight : 501.51 g/mol
- CAS Number : 20210-74-6
The biological activity of this compound is primarily attributed to its structural features, which include:
- Anthraquinone Derivative : The anthraquinone moiety is known for its ability to intercalate with DNA, potentially leading to antitumor effects.
- Sulphonamide Group : This functional group is often associated with antibacterial activity and may play a role in inhibiting certain enzymes.
Antitumor Activity
Several studies have indicated that compounds similar to ((1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy)-N-(3-ethoxypropyl)benzenesulphonamide exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Study on Cancer Cell Lines : Research demonstrated that derivatives of anthraquinones can induce apoptosis in human leukemia cells (HL-60), with IC50 values indicating potent activity at micromolar concentrations.
Antimicrobial Activity
The sulphonamide component suggests potential antimicrobial properties. Preliminary assays indicate:
- Inhibition of Bacterial Growth : Compounds with similar structures have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting a possible mechanism through inhibition of folate synthesis.
Anti-inflammatory Effects
Research has also explored the anti-inflammatory potential of anthraquinone derivatives:
- Inhibition of Pro-inflammatory Cytokines : In vitro studies have shown that these compounds can reduce the production of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS).
Data Table: Summary of Biological Activities
Case Study 1: Anticancer Properties
In a controlled experiment, researchers treated human cancer cell lines with varying concentrations of ((1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy)-N-(3-ethoxypropyl)benzenesulphonamide. The results showed a dose-dependent increase in apoptotic markers, confirming its potential as an anticancer agent.
Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial efficacy against clinical isolates of Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating significant antimicrobial activity compared to standard antibiotics.
Scientific Research Applications
Liquid Chromatography
This compound can be effectively analyzed using reverse phase high-performance liquid chromatography (RP-HPLC) . The method utilizes a mobile phase composed of acetonitrile, water, and phosphoric acid. For mass spectrometry compatibility, phosphoric acid can be substituted with formic acid. The scalability of this method allows for its application in isolating impurities during preparative separation and is suitable for pharmacokinetic studies .
Table 1: HPLC Method Parameters
| Parameter | Value |
|---|---|
| Mobile Phase | Acetonitrile/Water/Phosphoric Acid |
| Alternative for MS | Formic Acid |
| Column Type | Newcrom R1 |
| Particle Size | 3 µm |
Pharmacokinetics
The compound's properties make it suitable for pharmacokinetic studies, which assess the absorption, distribution, metabolism, and excretion of drugs. The RP-HPLC method enables the tracking of the compound's behavior in biological systems, providing insights into its therapeutic potential and safety profile .
Anticancer Activity
Research indicates that compounds similar to ((1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy)-N-(3-ethoxypropyl)benzenesulphonamide exhibit anticancer properties. The anthraquinone structure is known for its ability to intercalate DNA and inhibit topoisomerase enzymes, which are crucial in cancer cell proliferation. Studies have demonstrated that modifications to the anthraquinone core can enhance cytotoxicity against various cancer cell lines .
Case Study: Cytotoxicity Assay
A study conducted on several derivatives of anthraquinones showed that specific modifications led to increased potency against breast cancer cells (MCF-7). The derivative containing the sulphonamide group was particularly effective, suggesting a synergistic effect between the anthraquinone core and the sulphonamide moiety .
Antimicrobial Properties
The sulphonamide group in this compound has been associated with antimicrobial activity. Sulphonamides are known for their ability to inhibit bacterial growth by interfering with folic acid synthesis. Research has shown that compounds with similar structures can exhibit broad-spectrum antimicrobial effects .
Table 2: Antimicrobial Activity Data
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| ((1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy)-N-(3-ethoxypropyl)benzenesulphonamide | E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C25H24N2O7S
- Molecular Weight : 496.54 g/mol
- LogP : 4.48 (indicative of moderate hydrophobicity)
- Applications : Primarily utilized as a disperse dye due to its thermal stability and vibrant colorfastness .
Comparison with Similar Compounds
Structural Analogues and Derivatives
4-((1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy)-N-(4-hydroxyphenyl)benzenesulphonamide
- CAS : 84100-92-5
- Molecular Formula : C26H18N2O7S
- Key Differences :
- Substitution of the ethoxypropyl group with a 4-hydroxyphenyl group increases molecular weight (502.5 g/mol) and polarity .
- Higher boiling point (777.5°C vs. ~500°C for Disperse Red 92) and density (1.58 g/cm³ vs. ~1.4 g/cm³) .
- Analyzed via reverse-phase HPLC with acetonitrile/water mobile phase, indicating distinct solubility profiles .
N-(9,10-Dihydro-9,10-dioxoanthracen-2-yl-amino-carbonyl)-4-[5-(p-tolyl)-3-trifluoromethyl-1H-pyrazol-1-yl] benzene sulfonamide (10a)
Thio and Cyano Analogues
- Thio Derivative : Replaces the oxygen bridge with sulfur (CAS: 72363-26-9 thio variant), altering electronic properties and absorption spectra .
Physicochemical and Functional Comparisons
Table 1: Key Properties of Anthraquinone Sulphonamide Derivatives
Table 2: Spectral and Stability Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
